Home > Products > Screening Compounds P128808 > 7-Epi Clindamycin 2-Palmitate
7-Epi Clindamycin 2-Palmitate -

7-Epi Clindamycin 2-Palmitate

Catalog Number: EVT-1503453
CAS Number:
Molecular Formula: C₃₄H₆₃ClN₂O₆S
Molecular Weight: 663.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Epi Clindamycin 2-Palmitate is a derivative of clindamycin, a lincosamide antibiotic that is widely used to treat various bacterial infections. This compound is characterized by the addition of a palmitate group, enhancing its pharmacological properties. It is synthesized from clindamycin hydrochloride, which serves as the starting material. The addition of the palmitate moiety may improve the solubility and bioavailability of the drug, making it more effective in treating infections.

Source

7-Epi Clindamycin 2-Palmitate can be synthesized from clindamycin hydrochloride through various chemical reactions involving palmitoyl chloride. The compound has been explored in several patents and scientific literature, indicating its significance in pharmaceutical research and development .

Classification

This compound falls under the category of antibiotics, specifically within the lincosamide class. It exhibits antibacterial activity by inhibiting protein synthesis in susceptible bacteria. Its classification as a modified form of clindamycin allows it to be studied for potential enhanced efficacy against resistant bacterial strains.

Synthesis Analysis

Methods

The synthesis of 7-Epi Clindamycin 2-Palmitate typically involves several key steps:

  1. Preparation of Clindamycin Base: Clindamycin hydrochloride is used as the starting material.
  2. Formation of Intermediate: The clindamycin hydrochloride is reacted with pyridine and 2,2-dimethoxypropane to generate an intermediate product, 3,4-O-isopropylidene-clindamycin.
  3. Reaction with Palmitoyl Chloride: This intermediate is then treated with palmitoyl chloride under controlled conditions to achieve acylation, forming 7-Epi Clindamycin 2-Palmitate.
  4. Purification: The final product undergoes purification processes, including washing and drying to obtain a high-purity compound .

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent ratios, and reaction time to minimize byproducts and maximize yield. Techniques like high-performance liquid chromatography (HPLC) are employed for monitoring the reaction progress and purity assessment.

Molecular Structure Analysis

Structure

7-Epi Clindamycin 2-Palmitate possesses a complex molecular structure characterized by:

  • A clindamycin backbone
  • A palmitate fatty acid chain attached via an ester linkage

The molecular formula and specific stereochemistry contribute to its biological activity and pharmacokinetics.

Data

While specific structural data such as molecular weight or precise structural diagrams are not detailed in the sources, it is known that modifications like palmitoylation can significantly alter the compound's lipophilicity and interaction with biological membranes.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing 7-Epi Clindamycin 2-Palmitate include:

  1. Acylation Reaction: The reaction between clindamycin derivatives and palmitoyl chloride leads to the formation of the ester bond.
  2. Hydrolysis Reactions: During purification, hydrolysis may occur if water is present, which can affect yield and purity.

Technical Details

The acylation step must be conducted under anhydrous conditions to prevent unwanted hydrolysis. The use of solvents like chloroform or acetone during purification helps in isolating the desired product effectively .

Mechanism of Action

7-Epi Clindamycin 2-Palmitate exerts its antibacterial effects primarily through:

  • Inhibition of Protein Synthesis: It binds to the 50S subunit of bacterial ribosomes, blocking peptide bond formation.
  • Enhanced Penetration: The palmitate modification may facilitate better membrane penetration due to increased hydrophobicity.

This mechanism allows it to target both Gram-positive bacteria and anaerobic organisms effectively.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Enhanced solubility in organic solvents due to the palmitate group.

Chemical Properties

  • Molecular Weight: Specific molecular weight data for this derivative would need to be determined experimentally.
  • Stability: Stability under various pH conditions should be evaluated for pharmaceutical formulations.

Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy are crucial for characterizing this compound .

Applications

7-Epi Clindamycin 2-Palmitate has potential applications in:

  • Pharmaceutical Development: As a candidate for new antibiotic formulations targeting resistant bacterial strains.
  • Research Studies: Investigating its efficacy compared to standard clindamycin formulations in clinical settings.

The ongoing exploration into its properties suggests that it could play a significant role in addressing current challenges in antibiotic resistance .

Chemical Structure and Physicochemical Properties of 7-Epi Clindamycin 2-Palmitate

Stereochemical Configuration and Epimerization at the 7-Position

7-Epi Clindamycin 2-Palmitate is defined by the inversion of stereochemistry at the C7 position compared to clindamycin palmitate. The epi designation specifically refers to the epimerization at this chiral center, resulting in the (2R,3R,4S,5R,6R) configuration of the modified hexopyranose ring. This stereochemical alteration significantly impacts the molecule's spatial orientation and biological interactions. The full stereochemical descriptor – (2R,3R,4S,5R,6R)-6-((1S,2R)-2-chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl palmitate – precisely defines the three-dimensional arrangement critical for its physicochemical behavior [1] [4]. Epimerization typically occurs under conditions of thermal stress, pH extremes, or catalytic environments during synthesis or storage, converting the parent clindamycin palmitate to its 7-epi form through stereochemical inversion at C7. This configurational change alters hydrogen bonding capacity and molecular dipole moments, thereby affecting solubility, crystal packing, and chromatographic behavior [2] [5].

Molecular Formula and Weight: Comparative Analysis of Variants

The molecular formula of 7-Epi Clindamycin 2-Palmitate is consistently reported as C₃₄H₆₃ClN₂O₆S across multiple analytical sources, with a molecular weight of 663.40 g/mol [1] [2] [4]. This differs from the hydrochloride salt form (Clindamycin Palmitate HCl), which has the formula C₃₄H₆₄Cl₂N₂O₆S and a molecular weight of 699.85 g/mol due to the addition of hydrochloric acid [7] [9].

Table 1: Molecular Weight Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)
7-Epi Clindamycin 2-PalmitateC₃₄H₆₃ClN₂O₆S663.40
Clindamycin Palmitate HClC₃₄H₆₄Cl₂N₂O₆S699.85
Clindamycin (Parent)C₁₈H₃₃ClN₂O₅S424.98
Lincomycin (Precursor)C₁₈H₃₄N₂O₆S406.54

The 7-epi derivative shares the same empirical formula as clindamycin palmitate but differs in stereochemistry, while the hydrochloride salt incorporates an additional HCl moiety. The palmitoyl esterification increases molecular weight by approximately 238 g/mol compared to clindamycin, enhancing lipophilicity [5] [9].

IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is:(2R,3R,4S,5R,6R)-6-((1S,2R)-2-Chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl palmitate [2] [4] [5]. This name encodes critical stereochemical information:

  • The hexopyranose ring configuration: 2R,3R,4S,5R,6R
  • The chlorinated N-propyl side chain: 1S,2R
  • The methylated pyrrolidine moiety: 2S,4R
  • Esterification site: Position 3 of the hexopyranose ring

The SMILES notation further specifies stereochemistry: CN1C@HCC@@HC1 [2] [4]. The "7-epi" designation specifically denotes epimerization at the former C7 position (now renumbered in the ring system) relative to clindamycin palmitate, originating from the parent lincomycin structure where position numbering is conserved [5].

Solubility and Stability Under Varied Environmental Conditions

This semi-synthetic derivative exhibits low aqueous solubility due to the palmitate moiety (C16 fatty acid chain). It demonstrates improved solubility in organic solvents including methanol, dimethyl sulfoxide (DMSO), and chloroform, as evidenced by its handling in analytical diluents (USP/EP Diluent: MEOH) [2] [4]. Stability studies indicate significant sensitivity to environmental factors:

  • Temperature Sensitivity: Requires storage at -20°C under inert atmosphere to prevent epimerization reversal, hydrolysis, or oxidative degradation [2] [4].
  • Oxidative Vulnerability: The thiomethyl group (SCH₃) at C2 and secondary alcohol groups are susceptible to oxidation, necessitating protective packaging.
  • Hydrolytic Instability: The ester linkage between clindamycin and palmitic acid undergoes hydrolysis under acidic or alkaline conditions, regenerating free clindamycin and palmitic acid. This degradation is accelerated at elevated temperatures [5].
  • Photoreactivity: Conjugated systems in the pyrrolidine-carboxamide region may undergo photoisomerization under UV exposure.

Table 2: Solubility and Stability Characteristics

PropertySpecificationStorage/Conditions
Solubility in WaterVery low25°C
Solubility in MethanolSolubleUSP/EP Diluent
Thermal StabilityLimited; degrades above 40°CStore at -20°C under inert gas
Hydrolytic StabilitySusceptible to acid/base catalysisUnstable at pH <3 or >10
Oxidation SensitivityThiomethyl group vulnerableRequires antioxidant protection

Structural Relationships to Parent Compounds (Clindamycin and Lincomycin)

7-Epi Clindamycin 2-Palmitate maintains the core lincosamide structure derived from lincomycin but features three critical modifications:

  • Epimerization at C7: The distinguishing feature from clindamycin palmitate, altering spatial orientation of the C7 substituent (originally the C7 hydroxyl in lincomycin). This modification reduces antibacterial activity compared to the non-epimerized form [5].

  • Palmitoyl Esterification: The hydroxyl group at position 2 of the sugar moiety is esterified with palmitic acid (C₁₆H₃₂O₂), converting the polar hydroxyl to a lipophilic ester. This enhances membrane permeability and alters pharmacokinetics but requires in vivo hydrolysis to release active clindamycin. The esterification site is identical to that in the therapeutic prodrug clindamycin palmitate HCl [7] [9].

  • Chlorination at C7: Retained from clindamycin (7(S)-chloro-7-deoxylincomycin), which originally replaced the 7(R)-hydroxyl group in lincomycin. This substitution significantly enhanced antibacterial potency against gram-positive bacteria and anaerobes compared to lincomycin [5] [8].

Structurally, the molecule comprises two linked moieties:

  • A modified aminooctose sugar with palmitate esterification
  • A chlorinated propylhygric acid derivative containing the methyl-pyrrolidine ring

This architecture preserves the essential pharmacophore while modifying pharmacokinetic properties through lipophilic esterification and introducing a chiral inversion that impacts target binding [5] [9].

Properties

Product Name

7-Epi Clindamycin 2-Palmitate

Molecular Formula

C₃₄H₆₃ClN₂O₆S

Molecular Weight

663.39

Synonyms

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]_x000B_carbonyl]amino]-1-thio-D-erythro-α-D-galactooctopyranoside 2-Palmitate; 7-Epiclindamycin 2-Palmitate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.